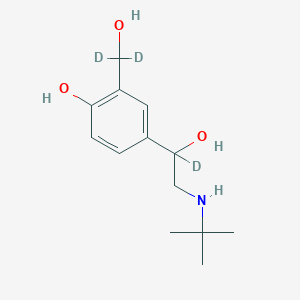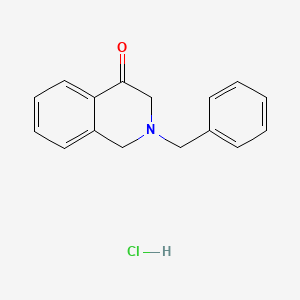
2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride, also known as 2-BHDIH, is a heterocyclic compound that has been used in various scientific research applications. It is a derivative of isoquinoline and is composed of a benzyl group and a hydrochloride group. It has a molecular formula of C13H14ClNO and a molecular weight of 243.7 g/mol. It has been used in a variety of research applications such as drug synthesis, drug delivery, and biomedical research.
科学的研究の応用
Synthesis Methods
- Research has developed various methods for synthesizing derivatives of 2,3-dihydroisoquinoline. For instance, Chen Zhan-guo (2008) demonstrated a method for synthesizing 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, highlighting a simple operation with higher yield (Chen Zhan-guo, 2008). Similarly, L. Sarandeses et al. (2022) reported on the synthesis of 1H-Isochromenes and 1,2-dihydroisoquinolines through regioselective indium(III)-catalyzed intramolecular hydrofunctionalization (L. Sarandeses et al., 2022).
Antitumor and Antiarrhythmic Activities
- A study by A. G. Mikhailovskii et al. (2017) explored the synthesis of 1-benzyl-3,3-dialkyl-3,4-dihydroisoquinolines and their potential antiarrhythmic activity (A. G. Mikhailovskii et al., 2017). Additionally, S. Cheon et al. (1999) investigated the antitumor activity of isoquinolone derivatives against human tumor cell lines (S. Cheon et al., 1999).
Chemical Synthesis and Applications
- J. Liermann and T. Opatz (2008) demonstrated the use of 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles for the synthesis of 5,6-dihydropyrrolo[2,1 a]isoquinolines and 1-benzyl-3,4-dihydroisoquinolines, showcasing versatile applications in chemical synthesis (J. Liermann & T. Opatz, 2008).
Novel Compounds and Their Applications
- Emily E. Freeman et al. (2023) presented a method for preparing diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds, indicating potential applications in creating novel compounds (Emily E. Freeman et al., 2023).
特性
IUPAC Name |
2-benzyl-1,3-dihydroisoquinolin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO.ClH/c18-16-12-17(10-13-6-2-1-3-7-13)11-14-8-4-5-9-15(14)16;/h1-9H,10-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBXBXHGWDLCJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)CN1CC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


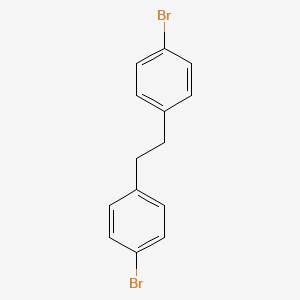


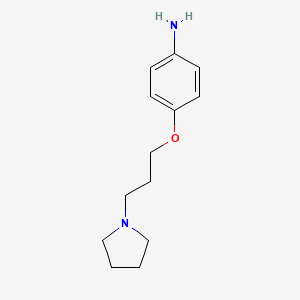

amine](/img/structure/B1282038.png)

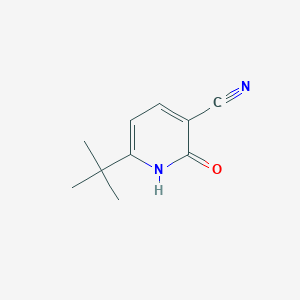
![5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1282044.png)
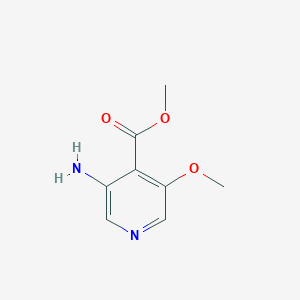
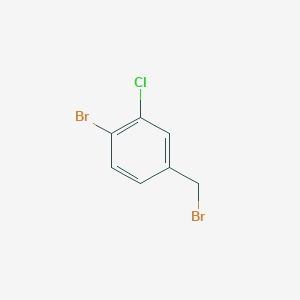
![N-[4-(2-oxopropyl)phenyl]acetamide](/img/structure/B1282052.png)
